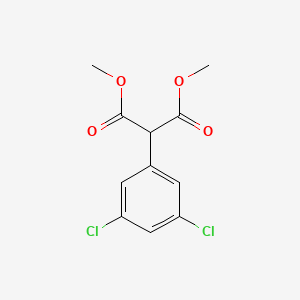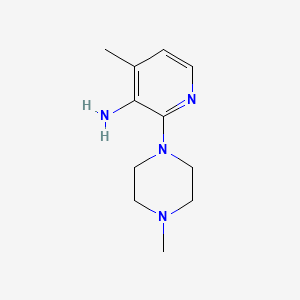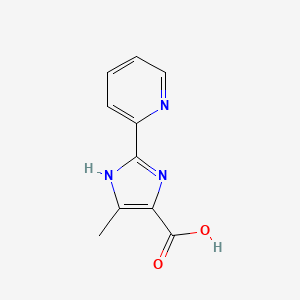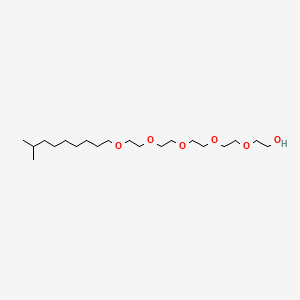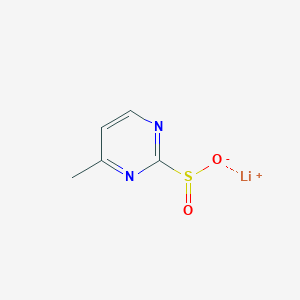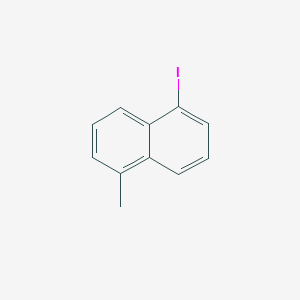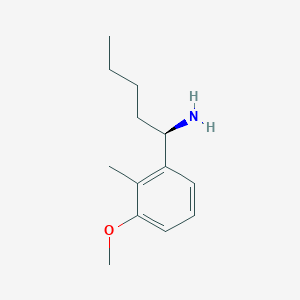
(R)-1-(3-methoxy-2-methylphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a pentan-1-amine backbone with a substituted phenyl ring. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-methoxy-2-methylphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde and pentan-1-amine.
Condensation Reaction: The aldehyde group of 3-methoxy-2-methylbenzaldehyde reacts with pentan-1-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ®-1-(3-methoxy-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets. The amine group may form hydrogen bonds or ionic interactions with enzymes or receptors, leading to modulation of biological pathways. The methoxy and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-methoxyphenyl)pentan-1-amine: Lacks the methyl group on the phenyl ring.
®-1-(2-methylphenyl)pentan-1-amine: Lacks the methoxy group on the phenyl ring.
®-1-(3-methoxy-2-methylphenyl)butan-1-amine: Has a shorter alkyl chain.
Uniqueness
®-1-(3-methoxy-2-methylphenyl)pentan-1-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1R)-1-(3-methoxy-2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-5-8-12(14)11-7-6-9-13(15-3)10(11)2/h6-7,9,12H,4-5,8,14H2,1-3H3/t12-/m1/s1 |
InChI Key |
FPNYCAWQAAHIHL-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C(=CC=C1)OC)C)N |
Canonical SMILES |
CCCCC(C1=C(C(=CC=C1)OC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


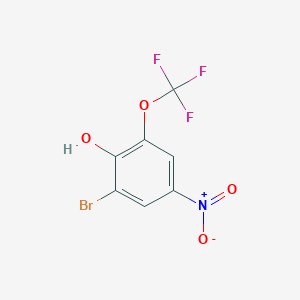
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
